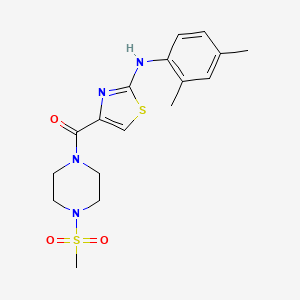
(2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular structure also includes a piperazine ring and a sulfonyl group .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, depending on the substituents present on the ring. Electrophilic substitution can occur at the C-5 atom, and nucleophilic substitution can occur at the C-2 atom .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Chemical Synthesis and Structural Studies : Research has been conducted on compounds with structural similarities, focusing on their synthesis, characterization, and potential applications. For instance, Shahana and Yardily (2020) synthesized novel compounds, including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, characterized them through various spectroscopic techniques, and performed density functional theory (DFT) calculations to investigate their structure and properties. These studies are crucial for understanding the chemical behavior and potential utility of such compounds in various fields, including pharmaceuticals and materials science (Shahana & Yardily, 2020).
Biological Activity and Applications
Antimicrobial and Anticancer Properties : Various derivatives of thiazole and piperazine, similar in structure to the compound of interest, have been explored for their antimicrobial and anticancer activities. For example, Patel, Agravat, and Shaikh (2011) synthesized pyridine derivatives with potential antimicrobial activity, indicating the broad utility of such compounds in developing new therapeutic agents (Patel, Agravat, & Shaikh, 2011). Additionally, compounds like substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone have been studied for their ability to induce apoptosis and inhibit tubulin polymerization, suggesting their potential in cancer treatment (Manasa et al., 2020).
Advanced Material Research
Material Science and Molecular Docking : The synthesis and characterization of similar compounds have applications in materials science, where their unique properties can be utilized in developing new materials with specific functionalities. The molecular docking studies of these compounds can provide insights into their interactions with biological molecules, which is valuable in drug design and development (Shahana & Yardily, 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
The biochemical properties of (2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone are largely determined by its thiazole ring. Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecules it interacts with
Cellular Effects
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
[2-(2,4-dimethylanilino)-1,3-thiazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-12-4-5-14(13(2)10-12)18-17-19-15(11-25-17)16(22)20-6-8-21(9-7-20)26(3,23)24/h4-5,10-11H,6-9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCIYYNGLCVBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)N3CCN(CC3)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-3-ethyl-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2587073.png)
![3-(14-methyl-5-oxo-7,8,13b,14-tetrahydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid](/img/structure/B2587074.png)
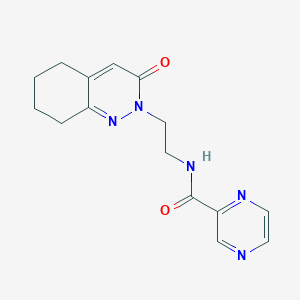
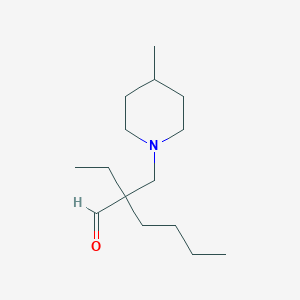
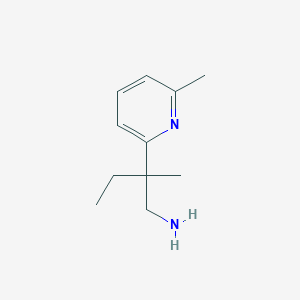
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2587080.png)
![3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methyl-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2587082.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2587083.png)
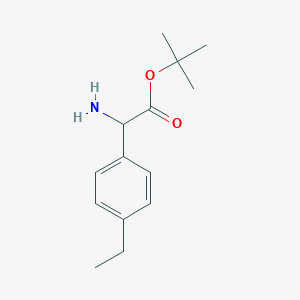

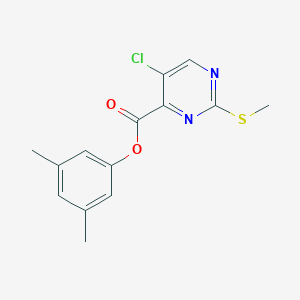
![4-Amino-5-(4-methoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one](/img/structure/B2587090.png)
![Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate](/img/structure/B2587095.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2587096.png)